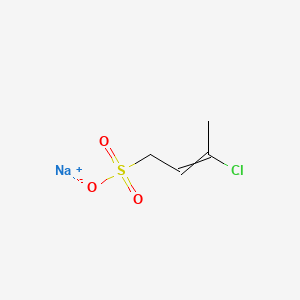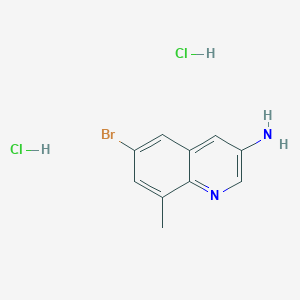
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride is a chemical compound with a complex structure that includes a cyclohexanol ring substituted with a dimethylaminopropyl group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexanol ring and subsequent substitution reactions to introduce the dimethylaminopropyl and phenylthio groups. Common reagents used in these reactions include alkyl halides, thiophenols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different alcohols or amines.
Scientific Research Applications
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylaminopropyl group can interact with amino acid residues in proteins, while the phenylthio group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol
- 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanone
- 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexane
Uniqueness
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylaminopropyl and phenylthio groups allows for versatile reactivity and potential interactions with a wide range of molecular targets.
Properties
CAS No. |
37457-09-3 |
|---|---|
Molecular Formula |
C17H28ClNOS |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-phenylsulfanylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NOS.ClH/c1-18(2)14-8-13-17(19)12-7-6-11-16(17)20-15-9-4-3-5-10-15;/h3-5,9-10,16,19H,6-8,11-14H2,1-2H3;1H |
InChI Key |
SBZBFDTZJCTDQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(CCCCC1SC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)





![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)



